molecular formula C14H27N3O6S B14073892 Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate

Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate

Cat. No.: B14073892
M. Wt: 365.45 g/mol
InChI Key: POBYUFDOCKTFGB-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a sulfonyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate typically involves multiple steps, starting with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then used as starting materials in further reactions. For example, Boc-protected amino acids can be converted into room-temperature ionic liquids, which are then used in dipeptide synthesis with commonly used coupling reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium-catalyzed cross-coupling reactions have been investigated for similar compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the reactivity and stability of the compound, while the azetidine ring and sulfonyl carbamate moiety can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a tert-butyl group, an azetidine ring, and a sulfonyl carbamate moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H27N3O6S

Molecular Weight

365.45 g/mol

IUPAC Name

tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]sulfonylcarbamate

InChI

InChI=1S/C14H27N3O6S/c1-13(2,3)22-11(18)15-7-10-8-17(9-10)24(20,21)16-12(19)23-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,19)

InChI Key

POBYUFDOCKTFGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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